(2S)-2-(methylazaniumyl)-3-[(2-methylpropan-2-yl)oxy]propanoate
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Overview
Description
The compound with the identifier “(2S)-2-(methylazaniumyl)-3-[(2-methylpropan-2-yl)oxy]propanoate” is a chemical entity listed in the PubChem database. This compound is known for its unique properties and applications in various scientific fields.
Preparation Methods
Industrial Production Methods: Industrial production methods for (2S)-2-(methylazaniumyl)-3-[(2-methylpropan-2-yl)oxy]propanoate would typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of specialized equipment and techniques to handle the compound safely and efficiently.
Chemical Reactions Analysis
Types of Reactions: (2S)-2-(methylazaniumyl)-3-[(2-methylpropan-2-yl)oxy]propanoate can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.
Major Products: The major products formed from the reactions of this compound depend on the specific type of reaction and the reagents used. These products are often characterized using techniques such as spectroscopy and chromatography to confirm their structure and purity.
Scientific Research Applications
(2S)-2-(methylazaniumyl)-3-[(2-methylpropan-2-yl)oxy]propanoate has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent or intermediate in various synthetic processes. In biology, it may be used in studies related to cellular processes and molecular interactions. In medicine, this compound could be investigated for its potential therapeutic effects or as a diagnostic tool. In industry, it may be used in the production of specialized materials or as a component in various products.
Mechanism of Action
The mechanism of action of (2S)-2-(methylazaniumyl)-3-[(2-methylpropan-2-yl)oxy]propanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain proteins or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and physiological responses. The exact molecular targets and pathways involved would depend on the specific application and context in which this compound is used.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to (2S)-2-(methylazaniumyl)-3-[(2-methylpropan-2-yl)oxy]propanoate can be identified based on their structural and functional properties. These compounds may share similar chemical structures or exhibit comparable biological activities. Examples of similar compounds include those with related functional groups or those that participate in similar types of chemical reactions.
Uniqueness: The uniqueness of this compound lies in its specific chemical structure and the particular applications it is suited for. While similar compounds may exist, this compound may offer distinct advantages in terms of reactivity, stability, or efficacy in certain applications.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields Its preparation, chemical reactions, and applications highlight its importance in research and industry
Properties
IUPAC Name |
(2S)-2-(methylazaniumyl)-3-[(2-methylpropan-2-yl)oxy]propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO3/c1-8(2,3)12-5-6(9-4)7(10)11/h6,9H,5H2,1-4H3,(H,10,11)/t6-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLTSMSCPUUWYDX-LURJTMIESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC(C(=O)[O-])[NH2+]C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC[C@@H](C(=O)[O-])[NH2+]C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
197632-83-0 |
Source
|
Record name | O-(1,1-Dimethylethyl)-N-methyl-L-serine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=197632-83-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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